Methyl (1S,3S)-3-aminocyclohexane-1-carboxylate hydrochloride
CAS No.: 1461718-75-1
Cat. No.: VC8075012
Molecular Formula: C8H16ClNO2
Molecular Weight: 193.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1461718-75-1 |
|---|---|
| Molecular Formula | C8H16ClNO2 |
| Molecular Weight | 193.67 g/mol |
| IUPAC Name | methyl (1S,3S)-3-aminocyclohexane-1-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C8H15NO2.ClH/c1-11-8(10)6-3-2-4-7(9)5-6;/h6-7H,2-5,9H2,1H3;1H/t6-,7-;/m0./s1 |
| Standard InChI Key | OOFXENVWECZJBF-LEUCUCNGSA-N |
| Isomeric SMILES | COC(=O)[C@H]1CCC[C@@H](C1)N.Cl |
| SMILES | COC(=O)C1CCCC(C1)N.Cl |
| Canonical SMILES | COC(=O)C1CCCC(C1)N.Cl |
Introduction
Chemical Structure and Stereochemical Significance
Molecular Architecture
Methyl (1S,3S)-3-aminocyclohexane-1-carboxylate hydrochloride belongs to the cyclohexane carbamate family. Its molecular formula is C₈H₁₆ClNO₂, with a molecular weight of 193.67 g/mol . The compound features:
-
A cyclohexane ring substituted with an amino group (-NH₂) at position 3 and a methyl ester (-COOCH₃) at position 1.
-
Stereochemical specificity: The (1S,3S) configuration ensures spatial alignment critical for biological activity, distinguishing it from cis or trans isomers .
Structural Analysis:
| Property | Value/Description |
|---|---|
| IUPAC Name | Methyl (1S,3S)-3-aminocyclohexane-1-carboxylate hydrochloride |
| SMILES | COC(=O)[C@H]1CCCC@HC1.Cl |
| Stereoisomerism | Two chiral centers (C1 and C3) |
| XLogP3 | 1.2 (predicted) |
| Hydrogen Bond Donors | 2 (amine and HCl) |
The hydrochloride salt enhances solubility in polar solvents (e.g., water, methanol) and stabilizes the compound against degradation .
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis of methyl (1S,3S)-3-aminocyclohexane-1-carboxylate hydrochloride involves multi-step enantioselective processes:
Route 1: Catalytic Reduction and Esterification
-
Reduction of 4-Aminobenzoic Acid:
-
Methyl Ester Formation:
-
Hydrochloride Salt Precipitation:
Route 2: Isomerization of cis/trans Mixtures
-
Base-Mediated Isomerization: A mixture of cis and trans isomers of 4-aminocyclohexanecarboxylic acid is treated with sodium hydroxide or potassium alkoxide, selectively converting cis to trans forms .
-
Crystallization: The trans isomer is isolated via fractional recrystallization, followed by esterification and salt formation .
Comparative Synthesis Metrics:
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Yield | 85–92% | 70–78% |
| Purity (HPLC) | >98% | >95% |
| Key Challenge | Stereochemical resolution | Isomer separation efficiency |
Physicochemical Properties
Solubility and Stability
-
Solubility: Freely soluble in water (≥50 mg/mL at 25°C), methanol, and dimethyl sulfoxide (DMSO) .
-
Stability: Stable under inert gas (N₂/Ar) at −20°C for >2 years; degrades upon prolonged exposure to moisture or light .
Spectroscopic Data
-
IR (KBr): ν = 3300 cm⁻¹ (N-H stretch), 1720 cm⁻¹ (C=O ester), 1550 cm⁻¹ (N-H bend) .
-
¹H NMR (400 MHz, D₂O): δ 3.70 (s, 3H, OCH₃), 3.25–3.15 (m, 1H, CH-NH₂), 2.60–2.45 (m, 1H, CH-COO), 1.90–1.30 (m, 6H, cyclohexane) .
Pharmaceutical Applications
Role in DPP-IV Inhibitor Synthesis
Methyl (1S,3S)-3-aminocyclohexane-1-carboxylate hydrochloride is a key intermediate in synthesizing sitagliptin and vildagliptin, oral antidiabetic agents . The stereochemistry ensures optimal binding to the DPP-IV active site, enhancing drug efficacy and reducing off-target effects .
Synthetic Pathway to Sitagliptin:
-
Coupling with β-Amino Acid:
-
The amine group reacts with a β-amino acid derivative to form a peptide bond.
-
-
Triazole Ring Formation:
Other Therapeutic Areas
-
Neurological Disorders: Structural analogs exhibit affinity for GABA₃ receptors, suggesting potential in anxiety and epilepsy treatment .
-
Anticancer Agents: Cyclohexane-based scaffolds are explored for tubulin inhibition.
Comparative Analysis with Related Compounds
| Compound | Structural Features | Applications |
|---|---|---|
| Methyl (1R,3S)-3-aminocyclohexane-1-carboxylate | Opposite configuration at C1 | Inactive in DPP-IV inhibition |
| trans-4-Aminocyclohexanecarboxylic acid | Trans stereochemistry | Lower solubility in polar solvents |
| tert-Butyl (1S,3S)-3-aminocyclohexane-1-carboxylate | Bulkier ester group | Prodrug formulations |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume